methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Physicochemical profiling Drug-likeness Medicinal chemistry

The compound (CAS 1291858-38-2) is a fully oxidized 4H-1,4-benzothiazine 1,1-dioxide derivative featuring an N-aryl (4-acetamidophenyl) substituent and a methyl ester at the 2-position. It belongs to the broader class of N-aryl-4H-1,4-benzothiazine 1,1-dioxides, a scaffold first reported by López et al.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4
CAS No. 1291858-38-2
Cat. No. B2868643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS1291858-38-2
Molecular FormulaC18H16N2O5S
Molecular Weight372.4
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C18H16N2O5S/c1-12(21)19-13-7-9-14(10-8-13)20-11-17(18(22)25-2)26(23,24)16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,19,21)
InChIKeyNDFXQHCGKNAYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291858-38-2)


The compound (CAS 1291858-38-2) is a fully oxidized 4H-1,4-benzothiazine 1,1-dioxide derivative featuring an N-aryl (4-acetamidophenyl) substituent and a methyl ester at the 2-position . It belongs to the broader class of N-aryl-4H-1,4-benzothiazine 1,1-dioxides, a scaffold first reported by López et al. for which general synthetic routes and NMR characterization have been established [1]. This specific compound is commercially available as a research reagent with a typical purity of ≥95% .

Why methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide Cannot Be Interchanged with In-Class Analogs


The 4H-1,4-benzothiazine 1,1-dioxide scaffold is highly sensitive to N-aryl and C-2 ester modifications; literature confirms that even minor changes (e.g., 4-H vs. 4-methyl substitution on the thiazine ring) can drastically alter biological target engagement [1] and physicochemical properties . The 4-acetamidophenyl group and 2-methyl ester in the target compound create a distinct hydrogen-bonding and steric profile that simple in-class analogs (e.g., unsubstituted phenyl or dimethylamino variants) cannot replicate, making direct functional interchange unreliable without empirical validation .

Evidence-Based Differentiation Guide for methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide


Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. Dimethylamino Analog

Compared to the closest commercially cataloged analog—methyl 6-bromo-4-[4-(dimethylamino)phenyl]-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate (CAS 1189442-41-8)— the target compound replaces the dimethylamino group with an acetylamino (acetamido) moiety, adding one hydrogen-bond donor (N-H) and one additional acceptor (C=O). This results in a topological polar surface area (tPSA) increase from approximately 84 Ų to 109 Ų, as calculated by standard fragment-based methods .

Physicochemical profiling Drug-likeness Medicinal chemistry

Structural Differentiation: Absence of 6-Bromo Substituent and Impact on Molecular Weight and LogP vs. Halogenated Analog

The target compound lacks the 6-bromo substituent present in the analog methyl 6-bromo-4-[4-(dimethylamino)phenyl]-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate, resulting in a molecular weight of 372.4 g/mol versus 465.3 g/mol for the brominated analog . Additionally, the replacement of bromine with hydrogen significantly lowers the calculated logP (approximately 2.86 for the target vs. an estimated >3.5 for the brominated analog), reducing lipophilicity-driven off-target binding risk .

Structural analog comparison Medicinal chemistry Lead optimization

Functional Group Differentiation: Methyl Ester vs. Carboxamide at the 2-Position

The target compound bears a methyl ester at the 2-position, whereas the structurally characterized analog N-(4-acetylphenyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide (CAS 29209-27-6) features a secondary carboxamide at the analogous position . Esters are generally more susceptible to hydrolytic metabolism than amides, offering a potential pharmacokinetic differentiation point if rapid clearance is desired, or a liability if metabolic stability is required .

Prodrug design Metabolic stability Synthetic accessibility

Recommended Research Application Scenarios for methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide


Hit-to-Lead Diversification in Peripheral Anti-inflammatory Programs

Given its calculated tPSA of 109 Ų—exceeding the 90 Ų threshold commonly associated with oral CNS penetration —this compound is better suited for peripheral target screens (e.g., anti-inflammatory or metabolic disease targets) where CNS exclusion is desired. Its MW of 372.4 and cLogP of ~2.86 place it within favorable oral drug-like space, making it a synthetically tractable starting point for SAR exploration of the N-aryl benzothiazine dioxide series .

Comparator Compound for N-Aryl vs. C-2 Ester SAR Studies

The compound's unique combination of an N-(4-acetamidophenyl) group and a C-2 methyl ester makes it a valuable comparator in systematic SAR studies probing the influence of N-aryl substitution patterns and ester/amide interchange on target potency, selectivity, and physicochemical properties [1].

Synthetic Building Block for Prodrug or Library Synthesis

The methyl ester functionality serves as a versatile synthetic handle for late-stage diversification—including hydrolysis to the carboxylic acid, formation of amide libraries, or reduction to the alcohol—enabling rapid generation of analog libraries from a single procurement. This distinguishes it from the corresponding carboxamide analogs which lack this facile derivatization pathway .

Negative Control for hERG or CYP Liability Assessment in Benzothiazine Series

The absence of the 6-bromo substituent and the lower lipophilicity (cLogP ~2.86 vs. >3.5) relative to halogenated analogs suggest a potentially reduced risk profile for hERG binding and CYP450 inhibition, making this compound a useful 'clean' baseline comparator when evaluating the safety pharmacology impact of introducing halogens or other lipophilic groups onto the benzothiazine core .

Quote Request

Request a Quote for methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.